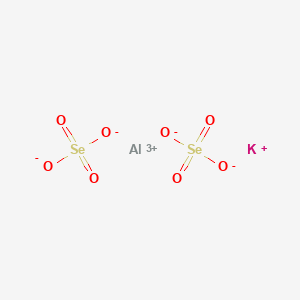
Aluminum potassium selenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum potassium selenate is a chemical compound that belongs to the family of alums. Alums are double sulfate salts that typically contain aluminum and another metal. In this case, the compound consists of aluminum, potassium, and selenate ions. The general formula for this compound is KAl(SeO4)2·12H2O. This compound is known for its strong oxidizing properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aluminum potassium selenate can be synthesized through the reaction of selenium trioxide (SeO3) with potassium hydroxide (KOH) and aluminum hydroxide (Al(OH)3). The reaction proceeds as follows: [ \text{SeO}_3 + 2 \text{KOH} \rightarrow \text{K}_2\text{SeO}_4 + \text{H}_2\text{O} ] [ \text{K}_2\text{SeO}_4 + \text{Al(OH)}_3 \rightarrow \text{KAl(SeO}_4)_2·12\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by treating selenous acid (H2SeO3) with potassium hydroxide, followed by oxidation with bromine water. This method ensures high purity and yield of the compound.
Types of Reactions:
Oxidation: this compound is a strong oxidizing agent and can participate in oxidation reactions.
Reduction: It can be reduced to form selenite compounds.
Substitution: The selenate ion can be substituted by other anions in certain reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine water and hydrogen peroxide.
Reduction: Reducing agents such as sodium thiosulfate can be used.
Substitution: Reactions typically occur in aqueous solutions with appropriate anions.
Major Products Formed:
Oxidation: Selenate compounds.
Reduction: Selenite compounds.
Substitution: Various substituted alums.
Aplicaciones Científicas De Investigación
Aluminum potassium selenate has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in various chemical reactions.
Biology: Studied for its effects on cellular processes and as a potential tool for selenium supplementation.
Medicine: Investigated for its potential use in cancer therapy due to its oxidizing properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of aluminum potassium selenate involves its strong oxidizing properties. It can induce oxidative stress in biological systems, leading to the activation of various cellular pathways. The compound targets cellular components such as proteins, lipids, and nucleic acids, causing oxidative damage and triggering cellular responses.
Comparación Con Compuestos Similares
Potassium alum (KAl(SO4)2·12H2O): Contains sulfate instead of selenate.
Sodium alum (NaAl(SO4)2·12H2O): Contains sodium instead of potassium.
Ammonium alum ((NH4)Al(SO4)2·12H2O): Contains ammonium instead of potassium.
Uniqueness: Aluminum potassium selenate is unique due to its strong oxidizing properties, which are attributed to the presence of the selenate ion. This makes it particularly useful in applications requiring strong oxidizing agents, such as in chemical synthesis and potential medical therapies.
Propiedades
IUPAC Name |
aluminum;potassium;diselenate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.K.2H2O4Se/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTVNYLQLSYSRM-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Se](=O)(=O)[O-].[O-][Se](=O)(=O)[O-].[Al+3].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlKO8Se2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648439 |
Source


|
| Record name | Aluminium potassium selenate (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13530-59-1 |
Source


|
| Record name | Aluminium potassium selenate (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
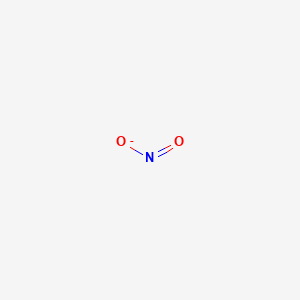
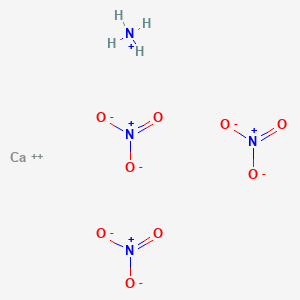
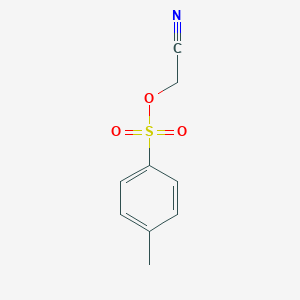
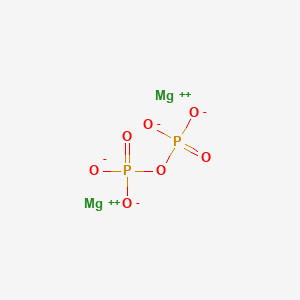
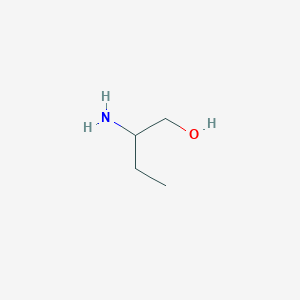
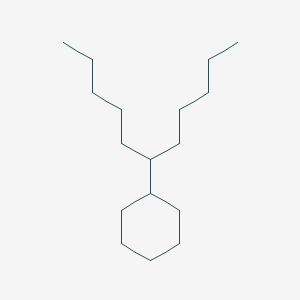
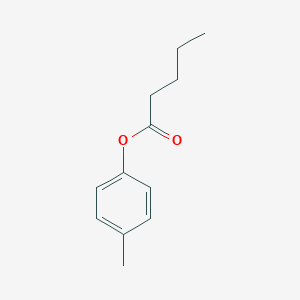
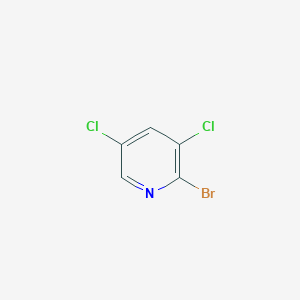
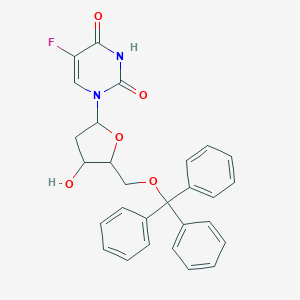
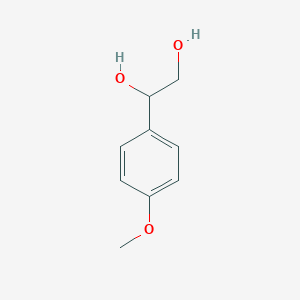
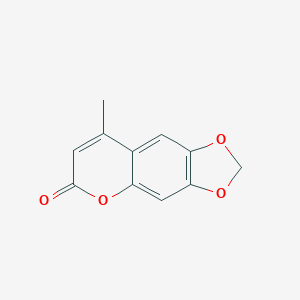

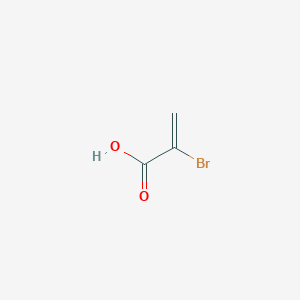
![(3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B80479.png)
